Agelasine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

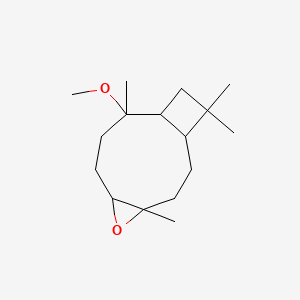

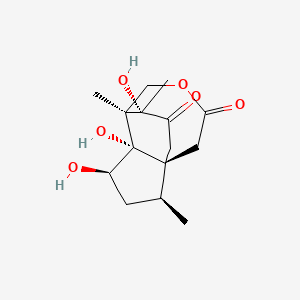

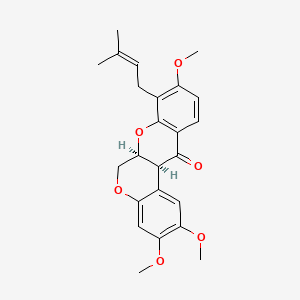

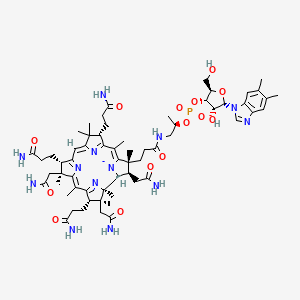

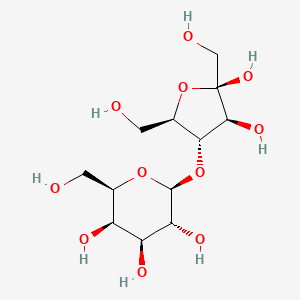

Agelasines are a class of bioactive compounds isolated from marine sponges, specifically from the genus Agelas . These compounds are characterized by their hybrid structure, which combines a terpenoid moiety with an adenine derivative . Agelasines have garnered significant interest due to their diverse biological activities, including antimicrobial, antineoplastic, and antifouling properties .

Méthodes De Préparation

Agelasines can be synthesized through various routes, often involving the coupling of a terpenoid precursor with an adenine derivative . One common synthetic route involves the use of a terpenoid alcohol, which is converted into a terpenoid chloride through reaction with thionyl chloride. This intermediate is then coupled with an adenine derivative under basic conditions to yield the desired agelasine compound .

Analyse Des Réactions Chimiques

Agelasines undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions often include modified agelasine derivatives with altered biological activities . For example, oxidation of this compound B can yield this compound D, which has been shown to possess enhanced antimicrobial properties .

Applications De Recherche Scientifique

In chemistry, they serve as valuable intermediates for the synthesis of novel bioactive compounds . In biology, agelasines have been shown to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics . In medicine, agelasines exhibit cytotoxic effects against cancer cell lines, suggesting their potential use as anticancer agents . Additionally, agelasines have been investigated for their antifouling properties, which could be useful in preventing the growth of marine organisms on submerged surfaces .

Mécanisme D'action

The mechanism of action of agelasines involves the inhibition of Na,K-ATPase and other ATPases . This inhibition disrupts the ion balance within cells, leading to cell death . Agelasines also increase intracellular calcium levels, which can induce apoptosis in cancer cells . The molecular targets of agelasines include the endoplasmic reticulum Ca2±ATPase (SERCA), which is inhibited by agelasine B, leading to sustained increases in intracellular calcium levels and subsequent activation of apoptotic pathways .

Comparaison Avec Des Composés Similaires

Agelasines are structurally related to other marine-derived compounds such as agelasimines and asmarines . While agelasines are characterized by their terpenoid-adenine hybrid structure, agelasimines and asmarines have different structural features and biological activities . Agelasimines, for example, are known for their antineoplastic activity and ability to inhibit smooth muscle contraction . Asmarines, on the other hand, are less studied but have been reported to exhibit cytotoxic properties . The unique combination of terpenoid and adenine moieties in agelasines distinguishes them from these related compounds and contributes to their diverse biological activities .

Propriétés

Formule moléculaire |

C26H40ClN5 |

|---|---|

Poids moléculaire |

458.1 g/mol |

Nom IUPAC |

9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |

InChI |

InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |

Clé InChI |

YBNXVKHEQXZPFB-WBZYFSPKSA-M |

SMILES isomérique |

CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |

SMILES canonique |

CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)

![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B10753845.png)